Phosphoseryl Phosphoserine

Description

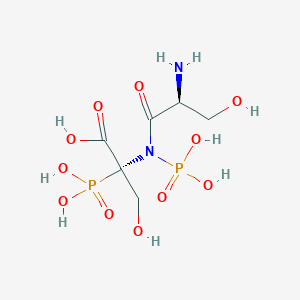

Structure

2D Structure

Properties

CAS No. |

1492-21-3 |

|---|---|

Molecular Formula |

C6H14N2O11P2 |

Molecular Weight |

352.13 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid |

InChI |

InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1 |

InChI Key |

PNAYBQVLHUSEEO-IMJSIDKUSA-N |

SMILES |

C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

Canonical SMILES |

C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

Synonyms |

O-Phosphono-L-seryl-O-phosphono-L-serine; N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester); N-L-Seryl-L-serine Bis(dihydrogen phosphate); PN: WO2010142041 SEQID: 15 claimed protein; 21: PN: WO03093314 PAGE: 45 claimed protein; Phosphoser |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediates Involving Phosphoserine

The Phosphorylated Serine Biosynthesis Pathway

The phosphorylated pathway of serine biosynthesis (PPSB) is a conserved three-step enzymatic sequence that converts a glycolytic intermediate into L-serine. portlandpress.comoup.com This pathway is the predominant source of de novo serine synthesis in a wide range of organisms, from bacteria to mammals and plants. oup.comnih.govoup.com In plants and other photosynthetic organisms, the PPSB operates in plastids and complements another major serine source, the photorespiratory pathway. frontiersin.orgfrontiersin.org In heterotrophic cells, the PPSB is a central node in the metabolic network, essential for processes like cell proliferation. nih.gov The pathway's direct link to glycolysis underscores its importance in coordinating carbon and nitrogen metabolism. frontiersin.orgoup.com

Oxidation of 3-phosphoglycerate (B1209933) (3-PGA) to 3-phosphohydroxypyruvate (3-PHP).

Transamination of 3-PHP to O-phospho-L-serine (phosphoserine).

Dephosphorylation of phosphoserine to yield L-serine.

Phosphoglycerate Dehydrogenase (PGDH) Activity in Phosphoserine Synthesis

The first and rate-limiting step of the phosphorylated pathway is catalyzed by 3-phosphoglycerate dehydrogenase (PGDH, EC 1.1.1.95) . oup.comnih.gov This enzyme orchestrates the NAD⁺-dependent oxidation of the glycolytic intermediate D-3-phosphoglycerate (3-PGA) to form 3-phosphohydroxypyruvate (3-PHP), with the concurrent reduction of NAD⁺ to NADH. frontiersin.orgfrontiersin.org

In plants like Arabidopsis thaliana, PGDH activity is encoded by multiple gene loci, and the resulting isoenzymes are localized to plastids. oup.com While these isoenzymes exhibit similar kinetic properties, they can differ in their sensitivity to allosteric regulation, particularly feedback inhibition by L-serine. oup.com The structure of PGDH typically includes a nucleotide-binding domain for NAD⁺ and a substrate-binding domain. oup.comfrontiersin.org Based on their domain structure, PGDHs can be classified into different types, with some containing additional regulatory domains that modulate their activity in response to cellular needs. frontiersin.org The crucial role of PGDH is highlighted by the fact that its deficiency can lead to severe developmental defects and disrupt ammonium (B1175870) assimilation and the biosynthesis of other amino acids like tryptophan. oup.com

Phosphoserine Aminotransferase (PSAT) and its Role in Phosphoserine Formation

The second step in the pathway is a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT, EC 2.6.1.52) . mdpi.com This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the reversible transfer of an amino group from L-glutamate to 3-phosphohydroxypyruvate (3-PHP). frontiersin.orgfrontiersin.org The reaction yields O-phospho-L-serine (phosphoserine) and 2-oxoglutarate. frontiersin.org

PSAT is a critical link between serine biosynthesis and nitrogen metabolism, as it utilizes glutamate (B1630785) as the amino donor. frontiersin.org The 2-oxoglutarate produced can be recycled back into glutamate via the GS/GOGAT cycle, effectively integrating the pathway with central nitrogen assimilation. frontiersin.orgoup.com Like PGDH, PSAT is located in the plastids in plant cells. frontiersin.orgfrontiersin.org Structurally, PSATs are typically dimeric enzymes, with each monomer containing a large and a small domain. frontiersin.orgresearchgate.net The active site, which covalently binds the PLP cofactor, is highly conserved across species from microbes to humans. researchgate.net A deficiency in PSAT activity leads to significant growth inhibition, underscoring its essential role in providing the necessary flux through the pathway. frontiersin.org

Phosphoserine Phosphatase (PSP) and Serine Production

The final and irreversible step of the phosphorylated pathway is the dephosphorylation of O-phospho-L-serine, catalyzed by phosphoserine phosphatase (PSP, EC 3.1.3.3) . nih.govproteopedia.org This hydrolysis reaction yields L-serine and an inorganic phosphate (B84403) molecule (Pi). proteopedia.org PSP requires a divalent metal ion, typically Mg²⁺, as a cofactor for its activity. proteopedia.org

This terminal step commits the carbon flow to the production of L-serine, which can then be utilized for protein synthesis or as a precursor for numerous other biosynthetic pathways, including the formation of glycine, cysteine, and one-carbon units for nucleotide and tryptophan synthesis. tandfonline.comnih.govasm.org In humans, PSP is a cytosolic enzyme, and its deficiency is linked to severe neurological symptoms. nih.gov In plants, functional characterization has demonstrated that PSP is essential for embryo and pollen development, as well as for proper root growth, highlighting the pathway's fundamental importance. tandfonline.com Novel, metal-independent PSPs (iPSPs) have also been discovered in some bacteria, indicating diversity in the evolution of this crucial metabolic step. nih.govu-tokyo.ac.jp

Pathway Regulation and Interconnections with Central Metabolism

The phosphorylated pathway of serine biosynthesis is tightly regulated and intricately connected with central metabolism. The primary point of regulation is the first enzyme, PGDH, which is often subject to allosteric feedback inhibition by the pathway's end product, L-serine. portlandpress.comfrontiersin.org This mechanism allows the cell to modulate the rate of serine synthesis in response to its availability.

In some organisms, the regulation is more complex. For instance, in the vascular plant Arabidopsis thaliana and the liverwort Marchantia polymorpha, certain PGDH isozymes are not only inhibited by L-serine but are also activated by other amino acids such as L-alanine, L-valine, and L-methionine. portlandpress.comnih.gov This suggests a sophisticated system where the pathway's activity is controlled by the ratio of serine to other key amino acids, thereby maintaining metabolic balance. portlandpress.com

The PPSB is a significant branch of glycolysis, diverting the intermediate 3-PGA. frontiersin.org A metabolomics study in Arabidopsis showed that even subtle changes in PSP activity can impact the glycolytic flux, which in turn affects the Krebs cycle and the biosynthesis of several other amino acids. tandfonline.com The pathway is also directly linked to nitrogen metabolism through the PSAT-catalyzed reaction, which consumes glutamate and produces 2-oxoglutarate, a key intermediate in the GS/GOGAT cycle for ammonium assimilation. frontiersin.orgfrontiersin.org This interconnection ensures that serine production is coordinated with the cell's carbon, nitrogen, and energy status.

tRNA-Dependent Biosynthesis of Cysteine and Selenocysteine (B57510) via Phosphoserine

Beyond its role as a direct precursor to serine, phosphoserine (Sep) is a key intermediate in indirect, tRNA-dependent pathways for the synthesis of cysteine (Cys) and selenocysteine (Sec). These pathways are particularly prominent in certain archaea and eukaryotes and represent an alternative to the direct synthesis of these amino acids. In these routes, phosphoserine is not a free intermediate but is attached to a specific transfer RNA (tRNA) molecule before being chemically converted into the final amino acid.

O-Phosphoseryl-tRNA Synthetase (SepRS, EC 6.1.1.27) Mechanism and Specificity

In many methanogenic archaea that lack a canonical cysteinyl-tRNA synthetase (CysRS), the synthesis of Cys-tRNACys occurs via a two-step indirect pathway. aars.onlinepnas.org The first step is catalyzed by O-phosphoseryl-tRNA synthetase (SepRS) . This enzyme belongs to the class II family of aminoacyl-tRNA synthetases and is structurally a homotetramer (α4). aars.onlinenih.govoup.com

SepRS specifically recognizes and acylates (charges) tRNACys with O-phosphoserine (Sep) in an ATP-dependent reaction, forming Sep-tRNACys. aars.onlineoup.com This misacylated intermediate is then passed to a second enzyme, Sep-tRNA:Cys-tRNA synthase (SepCysS), which converts the tRNA-bound phosphoserine into cysteine. aars.onlineresearchgate.net SepRS exhibits high specificity for phosphoserine, effectively discriminating against other amino acids like serine and glutamate without requiring a separate editing domain. nih.gov The binding of tRNACys to SepRS enhances this amino acid discrimination, indicating a functional link between the tRNA and amino acid binding sites. nih.gov

A related but distinct pathway exists in archaea and eukaryotes for the synthesis of selenocysteine, the 21st proteinogenic amino acid. pnas.org In this case, tRNASec is first misacylated with serine by seryl-tRNA synthetase (SerRS). This Ser-tRNASec is then phosphorylated by a specific kinase (PSTK) to form Sep-tRNASec. pnas.orgplos.orgresearchgate.net This intermediate is the substrate for selenocysteine synthase (SepSecS), which converts the phosphoseryl moiety to a selenocysteinyl moiety using selenophosphate as the selenium donor. plos.orgresearchgate.net Thus, phosphoserylation of a tRNA-bound amino acid is a recurring strategy in the biosynthesis of both cysteine and selenocysteine in specific domains of life.

O-Phospho-L-seryl-tRNA:Cys-tRNA Synthase (SepCysS, EC 2.5.1.73) in Cysteine Formation

In many methanogenic archaea and some bacteria that lack the canonical cysteinyl-tRNA synthetase (CysRS), the synthesis of cysteine for protein synthesis and other metabolic needs occurs through a tRNA-dependent pathway. hokudai.ac.jpoup.com This indirect route involves two key enzymatic steps. First, O-phosphoseryl-tRNA synthetase (SepRS) attaches the non-canonical amino acid O-phosphoserine to tRNACys. nih.gov Subsequently, the enzyme O-phospho-L-seryl-tRNA:Cys-tRNA synthase (SepCysS), also known as Sep-tRNA:Cys-tRNA synthase, catalyzes the conversion of the tRNA-bound phosphoserine (Sep-tRNACys) into cysteine (Cys-tRNACys). nih.govnih.gov The systematic name for this enzyme is O-phospho-L-seryl-tRNACys:hydrogen sulfide (B99878) 2-aminopropanoate transferase. qmul.ac.uk

The reaction catalyzed by SepCysS is: O-phospho-L-seryl-tRNACys + sulfide = L-cysteinyl-tRNACys + phosphate. qmul.ac.uk

Interestingly, SepCysS from methanogens has been shown to act on O-phosphoseryl-tRNASec as well, converting it to Cys-tRNASec in E. coli. nih.gov This indicates that the enzyme primarily recognizes the phosphoserine moiety attached to the tRNA. nih.gov

| Enzyme | EC Number | Function | Organisms |

| O-Phospho-L-seryl-tRNA:Cys-tRNA Synthase (SepCysS) | 2.5.1.73 | Converts Sep-tRNACys to Cys-tRNACys | Methanogenic archaea, some bacteria |

| O-Phosphoseryl-tRNA Synthetase (SepRS) | 6.1.1.27 | Attaches O-phosphoserine to tRNACys | Methanogenic archaea, some bacteria |

| SepCysE | Not Assigned | Scaffolding protein in the transsulfursome complex | Ancestral methanogens |

O-Phosphoseryl-tRNA(Sec) Kinase (PSTK) in Selenocysteine Biosynthesis

The biosynthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, also proceeds via a tRNA-dependent pathway in archaea and eukaryotes. plos.orgnih.gov Unlike the bacterial pathway where seryl-tRNASec is directly converted to selenocysteyl-tRNASec, the archaeal and eukaryotic pathways involve an additional phosphorylation step. nih.govnih.gov

After seryl-tRNA synthetase (SerRS) misacylates tRNASec with serine to form seryl-tRNASec, the enzyme O-phosphoseryl-tRNA(Sec) kinase (PSTK) specifically phosphorylates the serine residue. nih.govwikipedia.orgnih.gov This ATP-dependent reaction produces O-phosphoseryl-tRNASec (Sep-tRNASec), which is the essential intermediate for the final step of selenocysteine synthesis. pnas.orgunl.edunih.gov

PSTK exhibits high selectivity for seryl-tRNASec, distinguishing it from seryl-tRNASer. nih.gov This specificity is crucial for maintaining the fidelity of protein synthesis. Structural studies of archaeal PSTK complexed with tRNASec have revealed that the enzyme recognizes the unique structural features of the tRNASec, particularly its characteristic long variable arm and the distinct D-arm structure, rather than the anticodon. nih.gov This recognition mechanism ensures that only seryl-tRNASec is phosphorylated, thereby committing it to the selenocysteine synthesis pathway. nih.gov

O-Phosphoseryl-tRNA(Sec) Selenium Transferase (SepSecS) Functionality

The final step in the archaeal and eukaryotic selenocysteine biosynthesis pathway is catalyzed by O-phosphoseryl-tRNA(Sec) selenium transferase (SepSecS), also known as selenocysteine synthase. wikipedia.orgresearchgate.net This pyridoxal phosphate (PLP)-dependent enzyme converts O-phosphoseryl-tRNASec into selenocysteyl-tRNASec (Sec-tRNASec). nih.govmaayanlab.cloud The selenium donor for this reaction is selenophosphate, which is synthesized by selenophosphate synthetase (SPS2). plos.orgunl.eduresearchgate.net

The reaction is as follows: O-phosphoseryl-tRNASec + selenophosphate → selenocysteyl-tRNASec + phosphate. plos.orgunl.edu

SepSecS functions as a tetramer and, in humans, is also known as the soluble liver antigen (SLA), an autoantigen in certain autoimmune liver diseases. plos.orgmaayanlab.cloud Structural and biochemical analyses have shown that tRNASec binding induces conformational changes in human SepSecS, which are necessary to achieve catalytic competency. nih.govoup.com The enzyme complex has a "half-sites" reactivity, meaning that although it is a tetramer with four potential active sites, it typically binds only one or two tRNASec molecules at a time. nih.govnih.gov This is regulated in part by a C-terminal helical extension in human SepSecS that blocks additional tRNA binding. nih.gov

Interestingly, SepSecS can also utilize sulfide in place of selenide, leading to the formation of Cys-tRNASec. researchgate.net This suggests a novel pathway for cysteine biosynthesis that could result in cysteine being incorporated at UGA codons, the codons for selenocysteine. researchgate.net

| Enzyme | Function | Substrates | Products | Cofactor |

| O-Phosphoseryl-tRNA(Sec) Kinase (PSTK) | Phosphorylates the seryl moiety of seryl-tRNASec | Seryl-tRNASec, ATP | O-Phosphoseryl-tRNASec, ADP | - |

| O-Phosphoseryl-tRNA(Sec) Selenium Transferase (SepSecS) | Converts Sep-tRNASec to Sec-tRNASec | O-Phosphoseryl-tRNASec, Selenophosphate | Selenocysteyl-tRNASec, Phosphate | Pyridoxal phosphate (PLP) |

| Selenophosphate Synthetase 2 (SPS2) | Synthesizes selenophosphate | Selenide, ATP | Selenophosphate, AMP + PPi | - |

Evolutionary Divergence of tRNA-Dependent Amino Acid Synthesis Pathways

The existence of tRNA-dependent amino acid synthesis pathways provides a window into the evolution of the genetic code and metabolic pathways. It is believed that for some amino acids, these indirect, tRNA-dependent pathways preceded the evolution of direct synthesis pathways where the free amino acid is synthesized and then attached to its cognate tRNA by a specific aminoacyl-tRNA synthetase. nih.gov

The tRNA-dependent pathways for cysteine and selenocysteine synthesis share a common intermediate, O-phosphoseryl-tRNA, but are catalyzed by distinct sets of enzymes that have diverged evolutionarily. oup.compnas.org The enzymes involved, such as SepCysS and SepSecS, are both PLP-dependent but belong to different phylogenetic branches. nih.gov

The cysteine pathway involving SepRS and SepCysS is considered ancient and is found predominantly in methanogenic archaea. nih.gov This suggests it may have been the original mechanism for incorporating cysteine into the genetic code. pnas.org The persistence of this pathway in certain organisms, even those that also have a direct CysRS-catalyzed pathway, may be due to advantages such as the protection of reactive intermediates in harsh environments. tandfonline.com

The selenocysteine pathway, with its key enzymes PSTK and SepSecS, is conserved across archaea and eukarya that synthesize selenoproteins. plos.orgnih.gov The bacterial pathway for selenocysteine synthesis is more direct, lacking the PSTK-mediated phosphorylation step. nih.gov This divergence highlights different evolutionary strategies for the synthesis of this unique amino acid. The co-evolution of PSTK and SepSecS with the archaeal and eukaryotic lineages, along with instances of horizontal gene transfer, points to a complex evolutionary history for this pathway. pnas.org

The study of these tRNA-dependent pathways continues to shed light on the flexibility and evolutionary adaptability of the cellular machinery for protein synthesis and amino acid metabolism. nih.govbibliotekanauki.pl

Compound and Enzyme List

| Name | Abbreviation / Other Names | Type |

| O-Phosphoserine | Sep | Amino Acid |

| Cysteine | Cys | Amino Acid |

| Selenocysteine | Sec | Amino Acid |

| O-Phospho-L-seryl-tRNA:Cys-tRNA Synthase | SepCysS, Sep-tRNA:Cys-tRNA synthase | Enzyme |

| O-Phosphoseryl-tRNA Synthetase | SepRS | Enzyme |

| Cysteinyl-tRNA Synthetase | CysRS | Enzyme |

| SepCysE | - | Protein |

| O-Phosphoseryl-tRNA(Sec) Kinase | PSTK | Enzyme |

| Seryl-tRNA Synthetase | SerRS | Enzyme |

| O-Phosphoseryl-tRNA(Sec) Selenium Transferase | SepSecS, Selenocysteine Synthase, Soluble Liver Antigen (SLA) | Enzyme |

| Selenophosphate Synthetase 2 | SPS2 | Enzyme |

| Adenosine triphosphate | ATP | Nucleotide |

| Adenosine diphosphate | ADP | Nucleotide |

| Phosphate | Pi | Inorganic Ion |

| Pyridoxal phosphate | PLP | Coenzyme |

| Selenophosphate | - | Selenium Donor |

| Transfer RNA for Cysteine | tRNACys | RNA |

| Transfer RNA for Selenocysteine | tRNASec | RNA |

Enzymatic Regulation and Molecular Mechanisms of Phosphoserine Modification

Kinase-Mediated Phosphorylation of Serine Residues

The generation of phosphoserine clusters is not a random event but a highly ordered process directed by specific protein kinases. These enzymes recognize and phosphorylate serine residues based on consensus sequences and structural cues, often in a hierarchical fashion.

A select group of protein kinases is primarily responsible for generating stretches of phosphoserine. nih.gov Analysis of the human phosphoproteome reveals that these clusters are almost exclusively composed of phosphoserine, with a notable absence of clustered phosphothreonine or phosphotyrosine. nih.gov The key kinase families involved in this process are Casein Kinase 2 (CK2), Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3 (GSK3). nih.gov

Casein Kinase 2 (CK2) is a highly acidophilic Ser/Thr kinase that plays a major role in the formation of phosphoserine stretches. nih.govnih.gov Its consensus sequence for phosphorylation is characterized by the presence of acidic residues (Asp or Glu) downstream of the target serine or threonine, with the most critical residue typically at the +3 position. nih.govcellsignal.com CK2 can phosphorylate a vast number of substrates and is implicated in a wide range of cellular processes, including cell cycle progression, apoptosis, and transcription. cellsignal.com The enzyme's preference for acidic contexts makes it particularly suited for creating densely phosphorylated regions. scienceopen.com

Casein Kinase 1 (CK1) is another family of serine/threonine kinases that contributes to phosphoserine cluster formation. nih.govfrontiersin.org CK1 members typically recognize substrates that have been pre-phosphorylated (primed) by another kinase. frontiersin.orgcreative-enzymes.com The canonical consensus sequence for CK1 is pSer/Thr-X-X-Ser/Thr, where pSer/Thr is a phosphoserine or phosphothreonine. frontiersin.org However, CK1 can also phosphorylate unprimed sites, often recognizing clusters of acidic amino acids. frontiersin.orgcreative-enzymes.com The C-terminal tails of CK1 isoforms can autophosphorylate, which in turn regulates their substrate specificity. nih.gov

Glycogen Synthase Kinase 3 (GSK3) is a unique kinase that almost exclusively phosphorylates substrates that have been "primed" by a prior phosphorylation event. nih.govcsic.es The priming phosphate (B84403) group binds to a specific pocket on GSK3, which allows the kinase to then phosphorylate a serine or threonine residue typically located four amino acids N-terminal to the priming site (S/TxxxS/T(p)). nih.govcsic.es The crystal structure of GSK3β reveals a positively charged binding pocket (formed by residues Arg96, Arg180, and Lys205) that recognizes the primed phosphate, essential for its substrate specificity. csic.es

Table 1: Kinase Specificity for Phosphoseryl Clusters

| Kinase Family | Typical Consensus Sequence | Priming Requirement | Key Characteristics |

|---|---|---|---|

| CK2 | S/T-D/E-X-D/E | Not strictly required; prefers acidic context. nih.govcellsignal.com | Highly acidophilic; major contributor to phosphoserine stretch formation. nih.govnih.gov |

| CK1 | pS/T-X-X-S/T | Often requires priming, but can phosphorylate unprimed sites. frontiersin.orgcreative-enzymes.com | Can act as both a priming and a primed kinase. nih.gov |

| GSK3 | S/T-X-X-X-pS/pT | Strictly requires a priming phosphorylation. nih.govcsic.es | Phosphorylation is often a signal for protein degradation or regulation of activity. nih.gov |

The formation of extensive phosphoserine stretches often relies on a process known as hierarchical or primed phosphorylation. nih.govrsc.org This mechanism involves an initial "priming" phosphorylation event by one kinase, which then creates a recognition site for a second kinase to act sequentially. rsc.org

A classic example of this is the interplay between CK1 and GSK3. nih.gov CK1 can act as both the priming kinase, creating the initial phosphoserine, and as the "primed" kinase, continuing to phosphorylate adjacent serines. nih.gov GSK3, on the other hand, is a dedicated "primed" kinase, requiring the initial phosphorylation event to engage with its substrate. nih.govnih.gov For instance, the phosphorylation of c-Myc at Serine 62 by mitogen-activated protein kinases (MAPKs) or cyclin-dependent kinases (CDKs) "primes" it for subsequent phosphorylation at Threonine 58 by GSK3β. researchgate.net This sequential phosphorylation tightly regulates c-Myc's stability and activity. researchgate.net

Similarly, the phosphorylation of the SARS-CoV-2 nucleocapsid protein's serine/arginine-rich (SR-rich) region is a sequential process. nih.gov An initial priming phosphorylation at Ser188 can activate GSK-3β, leading to the phosphorylation of multiple upstream serine residues in a defined pattern. nih.gov This hierarchical phosphorylation has been shown to modulate the phase separation properties of the protein. nih.gov

In some cases, a single kinase can be responsible for generating a whole stretch of phosphoserines through a processive or distributive mechanism once a priming event has occurred. biorxiv.org For example, after a slow, rate-limiting priming phosphorylation of the first serine in the human PER2 FASP region, CK1 rapidly phosphorylates the remaining serines in the cluster. biorxiv.org

In archaea and eukaryotes, the biosynthesis of the 21st amino acid, selenocysteine (B57510) (Sec), involves a unique kinase, O-phosphoseryl-tRNA(Sec) kinase (PSTK). pnas.orgnih.gov This enzyme specifically phosphorylates seryl-tRNA(Sec) to produce O-phosphoseryl-tRNA(Sec) (Sep-tRNA(Sec)), a key intermediate in the pathway. nih.govnih.gov

PSTK exhibits remarkable substrate specificity, distinguishing seryl-tRNA(Sec) from the canonical seryl-tRNA(Ser). nih.govoup.com This discrimination is crucial for the correct incorporation of selenocysteine into proteins. nih.gov The specificity of PSTK lies not in the serine residue itself but in the unique structural features of the tRNA(Sec) molecule. oup.compnas.org Crystal structures of archaeal PSTK in complex with tRNA(Sec) have revealed that the enzyme recognizes the characteristic D-arm of tRNA(Sec), which has a maximal stem and a minimal loop. nih.gov This interaction is mediated by the C-terminal domain (CTD) of PSTK. nih.govnih.gov

The catalytic mechanism involves the transfer of the γ-phosphate from ATP to the serine attached to tRNA(Sec). oup.com The N-terminal kinase domain (NTD) of PSTK binds the acceptor arm of the tRNA, positioning the seryl moiety for phosphorylation. nih.govnih.gov The binding of tRNA(Sec) induces a large conformational change in PSTK, bringing the CTD and NTD closer together to properly orient the substrate for catalysis. nih.gov

Table 2: PSTK Substrate Recognition and Catalysis

| Feature | Description | Reference |

|---|---|---|

| Substrate | Seryl-tRNA(Sec) | nih.gov |

| Key Recognition Element | Unique D-arm structure of tRNA(Sec) | nih.gov |

| Enzyme Domains | N-terminal kinase domain (NTD) and C-terminal domain (CTD) | nih.govnih.gov |

| Catalytic Action | Transfers γ-phosphate from ATP to the seryl moiety of Ser-tRNA(Sec) | oup.com |

| Mechanism | tRNA(Sec) binding induces a large conformational change, ensuring specific phosphorylation. | nih.gov |

Phosphatase-Mediated Dephosphorylation of Phosphoseryl Residues

The phosphorylation state of serine residues is a dynamic equilibrium, with protein phosphatases catalyzing the removal of phosphate groups to reverse the signaling process. These enzymes are as critical as kinases in controlling cellular functions.

Dual-specificity phosphatases (DUSPs) are a heterogeneous group of enzymes that can dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues within the same substrate. portlandpress.comnih.gov This dual activity allows them to act as key modulators of critical signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascades. nih.govresearchgate.net

The DUSP family is divided into several subgroups, including the well-characterized MAPK phosphatases (MKPs). portlandpress.comnih.gov MKPs specifically dephosphorylate MAPK proteins like ERK, JNK, and p38 at both the phosphothreonine and phosphotyrosine residues within their activation loops, thereby inactivating them. portlandpress.comahajournals.org For example, in endothelial cells, DUSP1, DUSP4, and DUSP5 are induced by Angiopoietin-1 and play roles in regulating p38 and ERK1/2 phosphorylation, thereby controlling cell migration, survival, and differentiation. ahajournals.org

Protein-serine/threonine phosphatases are a major class of enzymes that specifically hydrolyze the phosphoester bonds of phosphoserine and phosphothreonine residues. sigmaaldrich.com They are broadly classified into two main families: the phosphoprotein phosphatase (PPP) family and the protein phosphatase M (PPM) family. sigmaaldrich.com

The PPP family includes well-known phosphatases such as PP1, PP2A, and PP2B (calcineurin). sigmaaldrich.comwikipedia.org These enzymes are involved in a multitude of cellular processes and their activity is tightly regulated by interactions with various regulatory and targeting subunits. sigmaaldrich.comnih.gov For example, PP1 is targeted to specific subcellular locations like myofibrils or glycogen particles by distinct subunits. nih.gov

The substrate specificity of these phosphatases is complex and not solely determined by a simple consensus sequence. Instead, it often relies on the formation of specific holoenzymes where regulatory subunits guide the catalytic subunit to its substrates. nih.gov For instance, the PP2A holoenzyme consists of a catalytic subunit, a scaffolding subunit, and a regulatory B subunit, which is crucial for substrate recognition and plays a key role in cell cycle control. nih.gov Methods to assess the substrate specificity of these phosphatases often involve in vitro dephosphorylation assays using peptide libraries or specific protein substrates. nih.gov

Table 3: Major Classes of Serine/Threonine Phosphatases

| Phosphatase Class | Key Examples | Substrate Specificity | Regulatory Mechanisms |

|---|---|---|---|

| Dual-Specificity Phosphatases (DUSPs) | MKP-1, DUSP4, DUSP5 | Phosphoserine/threonine and phosphotyrosine. portlandpress.comnih.gov | Transcriptional induction, substrate binding. ahajournals.org |

| Protein-Serine/Threonine Phosphatases (PPP family) | PP1, PP2A, Calcineurin (PP2B) | Phosphoserine/threonine. sigmaaldrich.comnih.gov | Interaction with regulatory and targeting subunits. sigmaaldrich.comnih.govnih.gov |

| Protein-Serine/Threonine Phosphatases (PPM family) | PP2C | Phosphoserine/threonine; requires Mg2+ or Mn2+ for activity. sigmaaldrich.com | Divalent cation binding. sigmaaldrich.com |

Mechanistic Insights into Phosphatase Action on Phosphoseryl Substrates

Protein phosphatases are critical enzymes that counteract the action of protein kinases by removing phosphate groups from proteins. They are broadly classified into two major superfamilies: protein-serine/threonine phosphatases and protein-tyrosine phosphatases (PTPs). Within the PTP superfamily, there are dual-specificity phosphatases (DUSPs) that can dephosphorylate phosphoserine (pS), phosphothreonine (pT), and phosphotyrosine (pY) residues.

The catalytic mechanism for PTPs and DUSPs involves a conserved active site motif (HCXXXXXR) and the formation of a covalent phosphocysteinyl intermediate. A key aspect of phosphatase function is their substrate specificity, which is determined by a combination of the intrinsic sequence preference of the catalytic domain and interactions with substrate-recruiting domains outside the active site.

Studies using combinatorial peptide libraries have provided significant insights into the substrate specificity of phosphatases. For instance, the vaccinia virus dual-specificity phosphatase VH1 demonstrates high activity towards peptides containing pS, pT, and pY. Interestingly, VH1 shows a more stringent sequence preference for pS/pT substrates compared to pY substrates, with specificity primarily dictated by the amino acid residues located C-terminal to the phosphorylated residue. In contrast, the related mammalian phosphatase, VHR, has low intrinsic activity towards pS and pT, suggesting its main role is to dephosphorylate pY residues.

Alkaline phosphatase (AP) is another well-studied non-specific phosphomonoesterase that functions via a covalent phosphoseryl intermediate. The catalytic mechanism of E. coli AP involves two metal ions, typically two Zn2+ and one Mg2+, at each active site. The reaction proceeds through two sequential in-line nucleophilic attacks: first, the hydroxyl group of a serine residue (Ser102) attacks the phosphomonoester, and second, a water molecule or an alcohol acceptor attacks the phosphoseryl intermediate. The metal ions are crucial for both the formation and the dephosphorylation of this intermediate.

The substrate specificity of various protein phosphatases has been investigated using protein arrays generated by intein-mediated protein ligation. This technique allows for the production of protein substrates with specific phosphorylated residues. Studies using this method have shown that λ-protein phosphatase (λ-PP) exhibits broad specificity, dephosphorylating both pS and pT substrates. In contrast, the catalytic subunit of protein phosphatase 2A (PP2A) was found to dephosphorylate pT substrates but not the pS substrates tested in one study.

Molecular Recognition and Binding of Phosphoseryl Moieties

14-3-3 Protein Family and Phosphoserine/Threonine Binding Domains

The 14-3-3 proteins are a highly conserved family of ubiquitously expressed proteins that play crucial roles in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. A key function of 14-3-3 proteins is their ability to bind to other proteins in a phosphorylation-dependent manner, specifically recognizing phosphoserine (pS) and phosphothreonine (pT) motifs. This interaction represents a fundamental paradigm in cellular signaling, where serine/threonine phosphorylation creates docking sites for protein-protein interactions.

The binding of 14-3-3 proteins is mediated by a conserved amphipathic groove within each monomer that forms the ligand-binding channel. The monomer itself consists of nine antiparallel helices. The high degree of sequence conservation among 14-3-3 isoforms is particularly evident in the regions that form the dimer interface and line this central channel.

Extensive research has defined consensus binding motifs for 14-3-3 proteins. Two high-affinity, phosphorylation-dependent binding motifs have been identified: mode 1, RSXpSXP, and mode 2, RXXXpSXP, where pS represents phosphoserine. Many known 14-3-3 binding partners contain these motifs. The interaction is not solely dependent on the phosphorylated residue; surrounding amino acids also contribute to the binding affinity and specificity. While most interactions are phosphorylation-dependent, some proteins can bind to 14-3-3 in a phosphorylation-independent manner.

The binding of a phosphorylated protein to the 14-3-3 dimer can induce conformational changes in the target protein, thereby regulating its activity, stability, or subcellular localization. This can occur through direct regulation of the catalytic activity of the bound protein, by controlling its interactions with other molecules, or by sequestering it in a particular cellular compartment.

Forkhead-Associated Domains (FHA) and Phosphothreonine Binding

The Forkhead-Associated (FHA) domain is a distinct phosphopeptide recognition module found in a wide array of regulatory proteins, particularly those involved in DNA damage

Biological and Cellular Functions of Phosphoseryl Residues and Clusters

Role in Protein-Protein Interactions and Signaling Complex Assembly

Phosphoseryl phosphoserine motifs are instrumental in mediating protein-protein interactions, which are essential for the assembly of dynamic signaling complexes. iucr.orgnih.gov A notable example is the phosphoserine acidic cluster (PSAC), a recognition signal found in the cytoplasmic domains of various transmembrane proteins. nih.govnih.gov These motifs, once phosphorylated by kinases such as Casein Kinase II, facilitate direct, phosphorylation-dependent binding to the μ subunits of clathrin adaptor protein (AP) complexes, like AP-1 and AP-2. iucr.orgnih.govnih.gov This interaction is crucial for protein trafficking within the endosomal system. nih.govnih.gov

Proteins such as the endoprotease furin and the viral protein HIV-1 Vpu contain PSACs that, upon phosphorylation, engage with clathrin adaptors to modulate protein sorting and trafficking. nih.govnih.gov For instance, the cytoplasmic domain of furin binds to the μ subunits of both AP-1 and AP-2 in a manner dependent on the phosphorylation of its serine residues. nih.govnih.gov Similarly, the two serine residues within the PSAC of the cellular protein Serinc3 are phosphorylated, mediating its interaction with the μ subunits. nih.govnih.gov These interactions highlight how phosphoseryl clusters create specific binding sites that enable the formation of larger protein complexes essential for cellular signaling and transport. iucr.orgnih.gov The binding of these clusters can be highly specific, with different PSACs recognizing distinct basic regions on the surface of the μ subunits, allowing for differential regulation of various proteins. nih.govnih.gov

| Protein | Phosphoserine Cluster Type | Interacting Partner(s) | Function |

|---|---|---|---|

| Furin | Phosphoserine Acidic Cluster (PSAC) | μ subunits of AP-1 and AP-2 | Protein sorting and trafficking in the endosomal system. nih.govnih.gov |

| HIV-1 Vpu | Phosphoserine Acidic Cluster (PSAC) | μ subunits of AP complexes, β-TrCP E3 ubiquitin ligase | Modulation of cellular immunoreceptors, protein degradation. nih.gov |

| Serinc3 | Phosphoserine Acidic Cluster (PSAC) | μ subunits of AP-1 and AP-2 | Interaction with clathrin adaptors. nih.govnih.gov |

| PKCε | Tandem phosphoserine motifs | 14-3-3ζ | Activation of PKCε, regulation of cytokinesis. nih.gov |

Regulation of Gene Expression and Transcription by Phosphoseryl Proteins

Stretches of phosphoserine residues play a significant role in the regulation of gene expression, with a particular emphasis on transcription. nih.govrsc.org A large proportion of proteins containing these phosphoserine clusters are found within the nucleus, where they function as key regulators. nih.govrsc.org The molecular function of the vast majority of these proteins involves the ability to bind to other macromolecules, including nucleic acids, as well as nucleotides and metal ions. nih.govrsc.org

This binding capability, conferred by the negatively charged phosphoserine clusters, is integral to their role in transcription. rsc.org For example, the phosphorylation of transcription factors can be modulated by extracellular signals, thereby controlling specific genetic programs. researchgate.net The phosphorylation of heat shock factor-1 (HSF-1) on serine residues by mitogen-activated protein kinases (MAPKs) represses its transcriptional activation of the HSP70B promoter. nih.gov This regulation can be sequential, where a primary phosphorylation event by one kinase enables a subsequent phosphorylation by another, such as glycogen (B147801) synthase kinase 3 (GSK3), to repress HSF-1 activity. nih.gov

Furthermore, analysis of the human phosphoproteome reveals that over 80% of proteins with phosphoserine stretches are interconnected through physical or functional links, with this network of interactions predominantly occurring at the nuclear level. nih.gov This suggests that phosphoserine clusters have evolved to ensure the participation of these proteins in a limited number of specialized roles, primarily related to gene expression and other nuclear functions. rsc.org The RNA polymerase II C-terminal domain (CTD), a key platform for coordinating transcription and RNA processing, contains numerous repeats where serine residues (Ser2, Ser5, Ser7) are dynamically phosphorylated and dephosphorylated throughout the transcription cycle, influencing the recruitment of various processing factors. nih.gov

Modulation of Protein Stability and Degradation Pathways

Phosphoseryl-phosphoserine motifs and clusters also act as signals for protein stability and degradation. nih.govrsc.org The phosphorylation of specific serine clusters can create a "phosphodegron," a recognition site for E3 ubiquitin ligases, which target the protein for ubiquitination and subsequent degradation by the proteasome. nih.gov

A clear example is the HIV-1 Vpu protein, where the phosphorylation of its two serine residues within a PSAC creates a phosphodegron that interacts with the β-TrCP–cullin-1 E3 ubiquitin ligase complex, leading to its degradation. nih.gov Similarly, the phosphorylation of a triplet of serines in the Promyelocytic leukemia (PML) protein by the kinase CK2 is a prerequisite for committing the protein to degradation. rsc.org

The regulation of protein stability via phosphorylation-dependent ubiquitination is a widespread mechanism. For instance, the stability of cyclin E, a key cell cycle regulator, is controlled by the SCFFbw7 ubiquitin ligase, which specifically associates with the phosphorylated form of cyclin E. nih.gov Likewise, the degradation of cyclin D1 is triggered by its phosphorylation on threonine 286, which allows it to be recognized by the SCFFBX4-αB crystallin E3 ubiquitin ligase. wikipedia.org These examples underscore how clusters of phosphorylation, including phosphoserine, serve as molecular switches that determine the lifespan of a protein within the cell. nih.govrsc.org

Influence on Cellular Processes: Metabolism, Cell Cycle, Stress Responses

Multi-site phosphorylation, often occurring in clusters of serine and threonine residues, is a critical mechanism for driving the eukaryotic cell cycle and enforcing its checkpoints. nih.govpnas.org The sequential and coordinated phosphorylation of key cell cycle regulators by cyclin-dependent kinases (CDKs) generates switch-like, ultrasensitive responses that ensure the unidirectional and timely progression through different cell cycle phases. nih.govmolbiolcell.org

Proteins like Cdc25, Wee1, and the anaphase-promoting complex (APC) subunit APC3 undergo extensive multi-site phosphorylation, leading to a substantial increase in their apparent molecular weight during M-phase, a phenomenon termed the "M-phase supershift". molbiolcell.org This hyperphosphorylation, occurring in long, intrinsically disordered regions enriched with serine and threonine residues, is crucial for modulating their activity and driving mitotic entry. molbiolcell.org For example, phosphorylation of the Bcl2 protein at multiple sites (Threonine 69, Serine 70, and Serine 87) enhances its anti-apoptotic function and its ability to retard the G1/S cell cycle transition. pnas.org

Phosphorylation events at specific checkpoints regulate the activation or inhibition of cell cycle progression, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.gov The phosphorylation of multiple S/TQ cluster sites in the Fanconi Anemia (FA) pathway protein FANCI is crucial for its activation and the subsequent monoubiquitination of the FANCI/D2 complex, a key step in the DNA damage response during the cell cycle. nih.gov

| Protein | Function | Effect of Multi-site Ser/Thr Phosphorylation |

|---|---|---|

| Cdc25C | Cdk1-activating phosphatase | Activation and M-phase supershift. molbiolcell.org |

| Wee1/Myt1 | Cdk1-inhibitory kinases | Inactivation and M-phase supershift. molbiolcell.org |

| Bcl2 | Anti-apoptotic and cell cycle inhibitory protein | Enhanced survival and G1/S arrest. pnas.org |

| FANCI | DNA repair protein (Fanconi Anemia pathway) | Activation of the FANCI/D2 complex for DNA repair. nih.gov |

| Retinoblastoma protein (Rb) | Tumor suppressor, transcription regulator | Influences interaction with transcription factors. plos.org |

The phosphorylated pathway of serine biosynthesis (PPSB) is a critical metabolic route that links glycolysis to amino acid metabolism, and its regulation is crucial, especially under conditions of nutrient stress. spandidos-publications.commdpi.com This pathway involves three enzymatic steps, including the conversion of phosphohydroxypyruvate (B1236182) to phosphoserine, catalyzed by phosphoserine aminotransferase (PSAT1). spandidos-publications.com

Activity within the de novo serine synthesis pathway is often elevated in cancer cells to support their high proliferation rates. spandidos-publications.com Under nutrient deprivation, such as a lack of glucose or glutamine, cells can upregulate the PPSB to synthesize serine, which is essential for producing proteins, nucleotides, and the antioxidant glutathione. uniprot.org For instance, the overexpression of PSAT1 has been shown to prompt starch accumulation in certain organisms under nitrogen starvation, highlighting the pathway's role in managing carbon and nitrogen metabolism. annualreviews.org The PPSB also generates α-ketoglutarate, a key intermediate in the Krebs cycle and an important epigenetic regulator, further integrating this pathway with central carbon metabolism and cellular growth signals. spandidos-publications.com

Clusters of phosphoserine residues are central to the cellular response to various stressors, most notably DNA damage. nih.govnih.gov The DNA damage response (DDR) is a signaling network that orchestrates cell cycle arrest and DNA repair to maintain genomic integrity. nih.gov A key initiating event in the DDR is the phosphorylation of serine and threonine residues in clusters within critical proteins. nih.govoup.com

For example, in response to DNA double-strand breaks, the kinase DNA-PKcs is autophosphorylated at multiple sites within a serine/threonine cluster (residues 2609–2647), which is thought to promote the process of nonhomologous end joining. oup.com Similarly, histone H2A.X is phosphorylated at Serine 139, creating a binding platform for mediator proteins. pnas.org The response protein MCPH1 can recognize both a single phosphoserine (pSer139) and a tandem diphosphorylated motif (pSer139, pTyr142) on H2A.X, showcasing how clusters of phosphorylation can be interpreted to mount a specific cellular response. pnas.org

Beyond DNA damage, phosphoserine clusters are involved in responding to other cellular stresses like oxidative and hyperosmotic stress. In response to hyperosmotic stress, a major signaling response involves the inhibition of the phosphatase PP2ACdc55, leading to widespread changes in the phosphorylation of proteins at S/T-P motifs, which in turn elicits a transcriptional response allowing for cellular adaptation. nih.gov This highlights a phosphatase-centric mechanism where the regulation of dephosphorylation at serine/threonine clusters drives the stress response. nih.gov

Involvement in Protein Folding and Structural Dynamics

The post-translational modification of proteins through phosphorylation is a primary mechanism for regulating cellular activities, and the phosphorylation of serine residues plays a crucial role in this process. google.combio-techne.com The introduction of a negatively charged phosphate (B84403) group onto a serine residue can induce significant conformational changes in a protein, thereby altering its stability, enzymatic activity, and interactions with other molecules. google.com These structural alterations are fundamental to the regulation of processes such as signal transduction, cell cycle progression, and apoptosis. mdpi.com

Phosphorylation can influence protein folding and dynamics in several ways. The addition of the bulky, charged phosphate group can disrupt or form new electrostatic interactions and hydrogen bonds, leading to localized or global changes in the protein's three-dimensional structure. google.combiorxiv.org This can affect the transition between a protein's active and inactive states. For instance, in some signaling pathways, the phosphorylation of a protein can cause it to adopt a conformation that allows it to bind to its target, while dephosphorylation reverses this change. google.com

Clusters of phosphoseryl residues, such as in the dipeptide phosphoseryl-phosphoserine or within larger protein domains, can create highly negatively charged regions that have a profound impact on protein structure. These clusters can act as binding motifs for specific protein domains, such as the 14-3-3 proteins, which recognize phosphoserine-containing sequences and regulate the function of their binding partners. mdpi.com The binding of 14-3-3 proteins can stabilize a particular conformation of the target protein, prevent its dephosphorylation, or alter its subcellular localization. mdpi.com Furthermore, phosphoserine acidic cluster (PSAC) motifs have been shown to bind to the μ subunits of clathrin adaptor protein (AP) complexes, playing a role in protein trafficking. nih.govbiorxiv.orgresearchgate.net

Table 1: Research Findings on the Role of Phosphoseryl Residues in Protein Structure and Interaction

| Protein/System Studied | Key Findings | References |

|---|---|---|

| General Protein Regulation | Phosphorylation regulates protein function by affecting conformation, which in turn controls enzyme activity, protein-protein interactions, and stability. | google.com |

| 14-3-3 Proteins | These proteins play key roles in signal transduction, cell cycle control, and apoptosis by binding to motifs containing phosphoseryl residues. | mdpi.com |

| CDC25A Phosphatase | Peptides derived from CDC25A containing phosphoserine bind to 14-3-3ε, and this interaction is crucial for regulating CDC25A activity. | mdpi.com |

| HIV-1 Vpu | Contains a phosphoserine acidic cluster (PSAC) that binds directly to the μ subunits of clathrin adaptor protein complexes, a phosphorylation-dependent interaction. | biorxiv.org |

| Furin and Serinc3 | These proteins also contain PSACs that mediate phosphorylation-dependent binding to the μ subunits of AP-1 and AP-2. | researchgate.net |

Contribution to Biomineralization Processes

Phosphoseryl residues, both individually and as clusters, are pivotal in the process of biomineralization, the formation of hard tissues such as bone and teeth. nih.gov This process involves the controlled deposition of inorganic minerals, primarily calcium phosphate, within an organic matrix. nih.gov Non-collagenous proteins rich in phosphoserine, such as osteopontin (B1167477) and bone sialoprotein, are abundant in the extracellular matrix of bone and play a critical role in regulating mineralization. oup.comresearchgate.net

The phosphate groups of phosphoserine residues can act as nucleation sites for hydroxyapatite (B223615), the primary mineral component of bone. researchgate.net By binding calcium ions, these residues create a high local concentration of calcium, which facilitates the precipitation and growth of hydroxyapatite crystals. mdpi.com Paradoxically, phosphoserine can also inhibit mineralization. In solution, free phosphoserine can chelate calcium and bind to crystal faces, thereby preventing further crystal growth. mdpi.com This dual role allows for precise control over the location and extent of mineral deposition.

The dipeptide phosphoseryl-phosphoserine has been synthesized and studied as a partial analogue of human salivary statherin. nih.govcymitquimica.com Statherin is a protein found in saliva that inhibits the spontaneous precipitation of calcium phosphate salts, thus maintaining a state of supersaturation and preventing unwanted calcification on dental enamel. nih.gov The inhibitory function of statherin is attributed to its N-terminal region, which contains phosphoserine residues.

The significant role of phosphoserine in promoting bone formation has led to its use in tissue engineering applications. Materials functionalized with phosphoserine have been shown to enhance the osteogenic differentiation of stem cells and promote bone regeneration. nih.govfrontiersin.orgnih.gov These biomaterials aim to mimic the natural bone environment, providing signals that encourage cell adhesion, proliferation, and differentiation into bone-forming cells. frontiersin.org For example, phosphoserine-loaded chitosan (B1678972) membranes and composite scaffolds with phosphoserine have demonstrated the ability to accelerate bone repair. frontiersin.orgnih.gov

Table 2: Research Findings on the Role of Phosphoserine in Biomineralization

| Study Focus | Key Findings | References |

|---|---|---|

| Osteogenic Differentiation | Phosphoserine promotes the osteogenic differentiation of human adipose stromal cells, likely through the activation of BMP and Runx2 signaling pathways. | nih.gov |

| Bone Tissue Engineering | Composite scaffolds modified with O-phospho-L-serine showed higher alkaline phosphatase (ALP) activity and enhanced in vivo bone formation. | frontiersin.org |

| Salivary Statherin Analogue | The chemical synthesis of phosphoseryl-phosphoserine was achieved as a partial analogue of human salivary statherin, a protein that inhibits calcium phosphate precipitation. | nih.gov |

| Bone Regeneration | Phosphoserine-loaded chitosan membranes were shown to promote bone regeneration by activating endogenous stem cells. | nih.gov |

| Bone Cement Systems | Phosphoserine can react with calcium phosphate phases to form an adhesive organo-ceramic cement, with a calcium phosphoserine coordination network being a key crystalline phase. | researchgate.netnih.gov |

| Mineralization Control | Phosphoserine can both accelerate mineralization by nucleating crystal growth and arrest it by chelating calcium and binding to crystal faces. | mdpi.com |

Advanced Methodologies for Phosphoseryl Research

Detection and Identification of Phosphoserine Modifications

Mass spectrometry (MS) has become an indispensable tool for the large-scale, unbiased identification and quantification of protein phosphorylation sites dicp.ac.cnnih.gov. MS-based phosphoproteomics workflows typically involve the enzymatic digestion of proteins into peptides, enrichment of phosphopeptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) dicp.ac.cn. This approach allows for the characterization of thousands of phosphorylation events in a single experiment researchgate.net.

A critical step in phosphoproteomic analysis is the enrichment of phosphopeptides from the complex mixture of unphosphorylated peptides, which are far more abundant dicp.ac.cnnih.gov. The low stoichiometry of phosphorylation and the ionization suppression of phosphopeptides by their non-phosphorylated counterparts necessitate this selective isolation prior to MS analysis nih.govnih.gov. Various strategies have been developed to achieve this, primarily exploiting the unique chemical properties of the phosphate (B84403) group dicp.ac.cncellsignal.com.

Common enrichment techniques include:

Immobilized Metal Affinity Chromatography (IMAC): This method uses metal ions (e.g., Fe³⁺, Ga³⁺) chelated to a solid support to capture the negatively charged phosphate groups of phosphopeptides cuni.czcellsignal.com.

Metal Oxide Affinity Chromatography (MOAC): Materials like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) are widely used to selectively bind phosphopeptides cuni.cznih.gov.

Antibody-Based Enrichment: This approach utilizes antibodies that specifically recognize phosphorylated amino acids. While highly selective antibodies for phosphotyrosine exist, those for phosphoserine and phosphothreonine have historically shown more limited specificity cuni.cznih.gov. Motif-specific antibodies can also be used to enrich for peptides with particular sequences surrounding the phosphorylation site cellsignal.com.

These methods can be used alone or in combination to increase the coverage of the phosphoproteome dicp.ac.cncellsignal.com.

Table 1: Comparison of Common Phosphopeptide Enrichment Strategies

| Enrichment Strategy | Principle of Action | Advantages | Limitations |

|---|---|---|---|

| IMAC (e.g., Fe³⁺-IMAC) | Chelation of positively charged metal ions to negatively charged phosphate groups cellsignal.com. | High binding capacity; effective for a broad range of phosphopeptides. | Can exhibit non-specific binding to acidic (aspartic acid, glutamic acid) residues. |

| MOAC (e.g., TiO₂) | Lewis acid-base interaction between the metal oxide and phosphate groups. | High specificity for phosphopeptides, especially under specific acidic conditions. | May have a bias towards multi-phosphorylated peptides. |

| Antibody-Based (pSer/pThr) | Immunoaffinity using antibodies that recognize phosphoserine or phosphothreonine residues cuni.cz. | High specificity for the target modification. | Specificity and affinity of antibodies can vary; may not be universally effective for all phosphosites cuni.cz. |

Mass Spectrometry-Based Phosphoproteomics

Tandem Mass Spectrometry (MS/MS) for Phosphosite Localization

Once phosphopeptides are enriched and separated, tandem mass spectrometry (MS/MS) is employed to determine their amino acid sequence and, crucially, to pinpoint the exact location of the phosphate group(s) researchgate.net. In a typical "bottom-up" proteomics workflow, the mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact phosphopeptides. Selected peptides are then fragmented within the instrument, and the m/z of the resulting fragment ions is measured in a second stage (MS/MS) nih.govnih.gov.

The fragmentation pattern provides sequence information. The mass of the phosphate group (79.966 Da) will modify a specific fragment ion, allowing for the localization of the phosphoserine residue within the peptide sequence nih.gov. Ion activation methods like Collision-Induced Dissociation (CID) are commonly used, though they can sometimes lead to the neutral loss of the phosphate group, complicating localization rockefeller.edu. Newer fragmentation techniques, such as Electron Transfer Dissociation (ETD), can preserve the labile phosphate modification, often providing more definitive localization of the phosphosite bu.edu.

Beyond identification, quantifying changes in phosphorylation levels is essential for understanding dynamic cellular signaling nih.gov. Quantitative phosphoproteomics allows for the comparison of phosphorylation states across different conditions, such as before and after a stimulus bu.edu. There are two main approaches:

Label-based Quantification: This involves introducing stable isotopes into peptides to create a mass tag that allows for relative quantification. Methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and isobaric tagging (e.g., TMT and iTRAQ) are widely used nih.govnih.gov. Isobaric tagging, for instance, labels peptides from different samples with tags that have the same total mass but yield different reporter ions upon fragmentation, allowing for multiplexed analysis nih.gov.

Label-free Quantification: This approach relies on comparing the signal intensities or spectral counts of the same phosphopeptide across different MS runs nih.gov. While technologically simpler and more cost-effective, it demands high analytical reproducibility and sophisticated data analysis to achieve accurate quantification nih.gov.

These quantitative strategies enable researchers to monitor the dynamics of thousands of phosphosites simultaneously, providing a global view of signaling networks nih.govnih.gov. For example, a quantitative analysis of T-cell receptor activation identified 517 phosphorylation sites with responsive changes, revealing the overrepresentation of specific serine and threonine kinase motifs nih.gov.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates charged molecules in a narrow capillary under the influence of a high-voltage electric field nvkc.nlresearchgate.net. It serves as a powerful and rapid method for the analysis of peptides, including those containing phosphoserine residues nih.govtaylorfrancis.com. The separation in CZE is based on differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-size ratio nih.gov.

Resolving phosphorylated and non-phosphorylated forms of a peptide.

Separating peptides with different numbers of phosphate groups.

Monitoring enzymatic reactions such as phosphorylation by kinases and dephosphorylation by phosphatases nih.gov.

Research on casein phosphopeptides demonstrated a strong linear relationship between their absolute electrophoretic mobility in CZE and their charge-to-mass ratio (q/M(r)²/³) nih.gov. This relationship allows for the predictable analysis of various modifications that affect either charge (like phosphorylation or deamidation) or size (like truncation) nih.gov.

Table 2: Influence of Peptide Properties on CZE Mobility

| Peptide Property | Influence on CZE Migration | Rationale |

|---|---|---|

| Net Negative Charge (q) | Increases mobility towards the anode. | The primary driving force for separation in the electric field nih.gov. Phosphorylation significantly increases negative charge. |

| Molecular Mass (Mr) | Decreases mobility. | Relates to the frictional drag exerted on the peptide during migration nih.gov. |

| Shape/Surface Area | Affects frictional drag. | The term M(r)²/³ is used as a measure of the surface area, influencing the resistance to movement through the buffer nih.gov. |

This makes CZE a valuable complementary technique to HPLC and mass spectrometry for the detailed characterization of phosphoseryl-containing peptides nih.govnih.gov.

Electrophoretic Techniques for Phosphopeptide Analysis

Gel-Based Detection Methods (e.g., Phosphoprotein Stains, Immunoblotting Limitations)

Gel-based methods are fundamental to the analysis of protein phosphorylation. Phosphoprotein-specific stains offer a direct way to visualize phosphorylated proteins in polyacrylamide gels. These stains, such as Pro-Q® Diamond and Phos-tag™, are fluorescent dyes that selectively bind to the phosphate groups of phosphoserine, phosphothreonine, and phosphotyrosine residues. abpbio.comlifesct.comfishersci.comnih.gov This allows for the in-gel detection and quantification of phosphoproteins without the need for antibodies or radioactive isotopes. abpbio.comlifesct.comfishersci.com For instance, Phos-tag™ contains a dinuclear metal complex that acts as a phosphate-binding tag, enabling the detection of as little as 1 ng of a phosphoprotein. abpbio.comlifesct.com These stains are compatible with downstream analyses like mass spectrometry, facilitating the identification of the stained proteins and their phosphorylation sites. abpbio.comlifesct.commerckmillipore.com

Immunoblotting, or Western blotting, is another widely used technique for detecting specific phosphoproteins. creative-proteomics.com This method relies on antibodies that specifically recognize either a phosphorylated residue in the context of a particular amino acid sequence or, more broadly, any phosphoserine residue. While powerful, immunoblotting has several limitations. The availability and specificity of antibodies against particular phosphosites can be a significant hurdle. nih.gov Antibodies raised against a phosphopeptide may not recognize the native, folded phosphoprotein. researchgate.net Furthermore, the abundance of a specific phosphoprotein may be too low for detection. ptglab.com In the context of phosphoseryl phosphoserine, it can be challenging to generate antibodies that specifically recognize this di-phosphorylated motif without cross-reacting with singly phosphorylated sites. Additionally, non-fat milk, a common blocking agent in Western blotting, contains the phosphoprotein casein, which can lead to high background signals when using anti-phospho antibodies. ptglab.combio-techne.com

| Method | Principle | Advantages | Limitations |

| Phosphoprotein Stains (e.g., Pro-Q® Diamond, Phos-tag™) | Fluorescent dyes that selectively bind to phosphate groups on proteins within a gel. abpbio.comlifesct.comfishersci.comnih.gov | Direct visualization of all phosphoproteins; No need for specific antibodies; High sensitivity; Compatible with mass spectrometry. abpbio.comlifesct.com | Does not identify specific phosphoproteins without further analysis; Can have some background staining of non-phosphorylated proteins. nih.gov |

| Immunoblotting (Western Blot) | Use of antibodies to detect specific phosphorylated proteins transferred from a gel to a membrane. creative-proteomics.com | High specificity for a target protein and its phosphorylation state; Can be highly sensitive. creative-proteomics.com | Dependent on the availability of high-quality, specific antibodies; Antibodies may not recognize the native protein; nih.govresearchgate.net Potential for high background. ptglab.com |

Chromatographic Purification Methods for Phosphorylated Molecules

The low abundance of many phosphorylated proteins necessitates enrichment strategies prior to analysis. nih.gov Various chromatographic techniques have been developed to purify phosphoproteins and phosphopeptides from complex biological samples. These methods exploit the unique physicochemical properties conferred by the negatively charged phosphate group. nih.gov

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for phosphopeptide and phosphoprotein enrichment. nih.govtakarabio.com This method utilizes metal ions, such as Fe³⁺, Ga³⁺, or Ti⁴⁺, chelated to a solid support. These positively charged metal ions interact with the negatively charged phosphate groups of phosphoserine, phosphothreonine, and phosphotyrosine, allowing for their selective capture. nih.govtakarabio.com The bound phosphopeptides or phosphoproteins can then be eluted for downstream analysis.

Metal-Oxide Affinity Chromatography (MOAC) , often using titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), is another effective method for phosphopeptide enrichment. nih.gov Similar to IMAC, MOAC relies on the affinity of the metal oxide for phosphate groups.

Ion-exchange chromatography separates molecules based on their net charge. researchgate.net Strong anion exchange (SAX) chromatography can be used to enrich for negatively charged phosphopeptides and phosphoproteins. At an acidic pH, phosphopeptides will have a net negative charge due to the phosphate group and will bind to the positively charged stationary phase. They can then be eluted by increasing the salt concentration or decreasing the pH.

Reverse-phase chromatography (RPC) is a high-resolution technique that separates peptides based on their hydrophobicity. nih.gov While not a direct affinity method for phosphopeptides, the addition of a phosphate group increases the hydrophilicity of a peptide, causing it to elute earlier from an RPC column than its non-phosphorylated counterpart. This difference in retention time can be exploited to separate phosphorylated and non-phosphorylated forms of a peptide. nih.gov

| Chromatography Method | Principle of Separation | Primary Application |

| Immobilized Metal Affinity Chromatography (IMAC) | Affinity of phosphate groups for chelated metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺). nih.govtakarabio.com | Enrichment of phosphopeptides and phosphoproteins. |

| Metal-Oxide Affinity Chromatography (MOAC) | Affinity of phosphate groups for metal oxides (e.g., TiO₂, ZrO₂). nih.gov | Enrichment of phosphopeptides. |

| Ion-Exchange Chromatography (e.g., SAX) | Separation based on net charge; enriches for negatively charged phosphomolecules. researchgate.net | Fractionation and enrichment of phosphopeptides and phosphoproteins. |

| Reverse-Phase Chromatography (RPC) | Separation based on hydrophobicity; phosphorylation increases hydrophilicity. nih.gov | Separation of phosphorylated from non-phosphorylated peptides. |

Fluorophore Labeling and Derivatization Approaches

Fluorescent labeling provides a sensitive means of detecting and quantifying phosphoserine-containing molecules. nih.gov One approach involves the chemical derivatization of the phosphoserine residue, followed by coupling to a fluorescent dye. For example, phosphoserine can be derivatized with 1,2-ethanedithiol, and the resulting thiol-serine residue can then be reacted with a fluorescent iodoacetate derivative. nih.gov This method allows for the quantification of phosphoserine content at the attomole level without the need for radioisotopes or antibodies. nih.gov

Another strategy involves the use of phosphopantetheinyl transferases (PPTases) to covalently attach a probe, which can be a fluorophore, to a specific serine residue within a recognition tag that has been genetically fused to the protein of interest. frontiersin.org This enzymatic labeling approach offers high specificity and a 1:1 stoichiometry of labeling. frontiersin.org

The choice of fluorophore is critical and depends on the specific application, considering factors such as photostability, brightness, and potential effects on the labeled protein's function. frontiersin.org A variety of fluorescent dyes with different spectral properties are available, allowing for multiplexed detection and advanced imaging experiments.

| Labeling Approach | Description | Key Features |

| Chemical Derivatization | Chemical modification of the phosphoserine residue to introduce a reactive group for fluorophore conjugation. nih.gov | High sensitivity; Quantitative; Does not require antibodies or radioisotopes. nih.gov |

| Enzymatic Labeling (e.g., using PPTases) | An enzyme is used to transfer a fluorophore-conjugated probe to a specific serine residue within a recognition tag. frontiersin.org | High specificity; 1:1 labeling stoichiometry; Can be performed on purified proteins or in living cells. frontiersin.org |

Genetic and Biochemical Tools for Phosphoserine Incorporation and Manipulation

The ability to produce proteins with phosphoserine incorporated at specific sites is crucial for elucidating the functional consequences of phosphorylation. Genetic and biochemical tools have been developed to achieve this with high precision.

Site-Specific Genetic Encoding of Phosphoserine into Polypeptides

A powerful approach for producing site-specifically phosphorylated proteins is the genetic encoding of phosphoserine in Escherichia coli. mrc.ac.uknih.gov This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize phosphoserine and incorporate it into a growing polypeptide chain in response to a specific codon, typically the amber stop codon (UAG). mrc.ac.uknih.gov By mutating the codon at the desired site of phosphorylation to UAG, phosphoserine can be site-specifically incorporated during protein synthesis. This method allows for the production of milligram quantities of homogeneously phosphorylated proteins, which was previously challenging to achieve. mrc.ac.uknih.gov Furthermore, this system can be adapted to incorporate non-hydrolyzable analogs of phosphoserine, which are valuable tools for structural and functional studies as they are resistant to phosphatases. bio-protocol.orgbio-protocol.org

In Vitro Transcription/Translation Systems for Phosphoprotein Synthesis

In vitro transcription/translation (IVTT) systems provide a cell-free environment for protein synthesis. interchim.frthermofisher.com These systems, often derived from rabbit reticulocytes, wheat germ, or E. coli extracts, contain all the necessary machinery for transcription and translation. interchim.frthermofisher.com By adding a DNA template encoding the protein of interest, the protein can be synthesized in a test tube. These systems can be used to produce phosphoproteins by supplementing the reaction with the necessary kinases and ATP, or by using a pre-phosphorylated aminoacyl-tRNA. Human cell-free expression systems are also available and are capable of producing proteins with post-translational modifications, including phosphorylation. interchim.frthermofisher.com IVTT systems are particularly useful for rapidly screening protein variants, studying protein folding, and incorporating unnatural amino acids. thermofisher.com

Recombinant Protein Expression and Purification Strategies for Phosphoseryl-Containing Proteins

The expression of phosphoseryl-containing proteins in host organisms like E. coli is a common strategy for obtaining large quantities of these proteins for structural and functional studies. nih.govyoutube.com Often, the protein of interest is expressed as a fusion protein with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification. nih.govsinobiological.com After cell lysis, the tagged phosphoprotein can be selectively captured from the crude cell extract using affinity chromatography. sinobiological.com Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity. sinobiological.com When expressing phosphoproteins, it is crucial to consider the potential for dephosphorylation by endogenous phosphatases in the host organism. This can sometimes be mitigated by the co-expression of kinase inhibitors or by using phosphatase-deficient host strains. For insoluble proteins that accumulate in inclusion bodies, purification is performed under denaturing conditions, followed by a refolding step. embl.org

| Technique | Description | Applications |

| Site-Specific Genetic Encoding | An engineered tRNA synthetase/tRNA pair incorporates phosphoserine at a designated amber stop codon (in vivo). mrc.ac.uknih.gov | Production of homogeneously phosphorylated proteins for structural and functional studies. |

| In Vitro Transcription/Translation (IVTT) | Cell-free systems that synthesize proteins from a DNA template in a test tube. interchim.frthermofisher.com | Rapid synthesis of phosphoproteins for functional screening and analysis. |

| Recombinant Protein Expression and Purification | Overexpression of a target protein in a host organism, followed by purification using chromatographic techniques. nih.govyoutube.com | Large-scale production of phosphoproteins for biochemical and biophysical characterization. |

Computational and Biophysical Approaches

The study of this compound and its role in biological systems is significantly enhanced by advanced computational and biophysical methodologies. These techniques provide insights into the dynamic nature of molecular interactions and the structural basis of protein function at an atomic level.

Molecular Dynamics (MD) and Steered MD Simulations of Phosphopeptide-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For phosphopeptides, MD simulations can reveal how phosphorylation affects protein conformation, dynamics, and interactions with binding partners. nih.govnih.gov These simulations are dependent on the accuracy of the force field used, which defines the potential energy of the system. nih.gov Different force fields, such as Amber and CHARMM, can produce varying conformational ensembles, highlighting the importance of force field selection in accurately modeling phosphorylated systems. nih.gov For instance, studies have shown that some force fields may overestimate the compactness of phosphorylated peptides due to more stable salt bridges. nih.gov The introduction of negative charges through phosphorylation can lead to the formation of hydrogen bonds and salt bridges, which can alter both the conformational ensemble and the dynamics of the protein. nih.gov

Steered molecular dynamics (SMD) is a specialized MD technique used to explore the dissociation pathways of protein-protein or protein-ligand complexes. nih.govnih.gov By applying an external force, SMD simulations can induce the unbinding of a ligand or a protein subunit, providing insights into the interaction mechanisms and the key residues involved in the binding process. nih.govyoutube.com This method has been successfully applied to investigate the interaction of large protein-protein complexes, revealing details about van der Waals and electrostatic interactions along the dissociation pathway. nih.gov SMD can also be used to calculate the potential of mean force (PMF) for dissociation, offering a quantitative measure of the binding strength, although the results can sometimes underestimate experimental values. nih.govnih.gov

Key Findings from MD and SMD Simulations:

| Simulation Type | System Studied | Key Findings |

| Molecular Dynamics | Phosphorylated Intrinsically Disordered Proteins | Force field choice significantly impacts conformational ensembles; phosphorylation alters protein conformation through new salt bridges and hydrogen bonds. nih.govnih.gov |

| Steered Molecular Dynamics | T cell receptor (TCR) - pMHC complex | Revealed insights into the dissociation mechanism and differentiated between wild-type and mutated complexes. nih.govnih.gov |

| Steered Molecular Dynamics | Malarial M1 aminopeptidase (B13392206) with substrates/inhibitors | Identified a stepwise passage of ligands through a channel to the active site and key functional residues for migration. youtube.com |

Computational Alanine (B10760859) Scanning and Binding Free Energy Calculations

Computational alanine scanning is a technique used to identify "hot spots" at protein-protein interfaces—residues that contribute significantly to the binding energy. nih.gov This method computationally mutates specific residues to alanine and calculates the resulting change in binding free energy (ΔΔG). nih.gov The use of alanine is strategic because its small, inert methyl side chain removes the specific interactions of the original residue without introducing significant steric or chemical changes, thus revealing the importance of the original side chain to the interaction. wikipedia.org This approach can rapidly identify key residues and guide further experimental investigations. nih.govnih.gov The accuracy of computational alanine scanning has been benchmarked against experimental data, with some methods correctly predicting a high percentage of hot spots. nih.gov

Binding free energy calculations provide a quantitative measure of the affinity between two molecules. nih.gov Methods for calculating binding free energy can be broadly categorized as endpoint methods, alchemical transformations, and methods involving the physical displacement of the ligand. bohrium.com Alchemical free energy calculations, such as thermodynamic integration, involve computationally transforming one molecule into another to calculate the free energy difference between two states. nih.govresearchgate.net These calculations can be computationally intensive but can provide accurate predictions of relative binding affinities. nih.gov Another approach involves calculating the free energy difference between the bound and unbound states, which can be challenging due to the need to sample large conformational spaces. nih.govaps.org The accuracy of these calculations is highly dependent on the force field used and the extent of sampling. nih.gov

Comparison of Computational Methods for Studying Protein Interactions:

| Method | Principle | Application | Key Output |